KRAS G12C inhibitor 15 is a member of a class of targeted therapies designed to inhibit the activity of the KRAS G12C mutant protein, which is implicated in various cancers, particularly non-small cell lung cancer. The development of KRAS G12C inhibitors has emerged as a significant advancement in cancer therapeutics, as the KRAS gene is one of the most frequently mutated oncogenes in human malignancies. The specific mutation at position 12 (glycine to cysteine) alters the protein's function, leading to uncontrolled cell proliferation. Inhibitor 15, along with other compounds like sotorasib and adagrasib, represents a novel approach to directly target this previously considered "undruggable" protein.
The compound is classified as a covalent inhibitor, meaning it forms a stable bond with the cysteine residue at position 12 of the KRAS protein. This binding effectively locks the protein in an inactive state, preventing its interaction with downstream signaling pathways that promote tumor growth. Research efforts have been spearheaded by various pharmaceutical companies and academic institutions, leading to several compounds entering clinical trials.
Methods and Technical Details
The synthesis of KRAS G12C inhibitor 15 typically involves several key steps:
Specific synthetic routes can vary significantly among different inhibitors but generally involve modifications to core structures like quinazoline or other heterocycles to enhance potency and selectivity against the KRAS G12C mutant .
Structure and Data
The molecular structure of KRAS G12C inhibitor 15 features a core scaffold designed to fit into the switch II pocket of the KRAS protein. This pocket is critical for its interaction with guanosine diphosphate and guanosine triphosphate, which regulate its activity. The structural data typically includes:
The structural analysis often reveals how modifications influence binding affinity and selectivity .
Reactions and Technical Details
KRAS G12C inhibitor 15 undergoes specific chemical reactions upon binding to its target:
These reactions are crucial for understanding how modifications to the inhibitor can enhance its efficacy or reduce off-target effects .
Process and Data
The mechanism of action for KRAS G12C inhibitor 15 involves several steps:
Quantitative systems pharmacology models have been developed to simulate these interactions, providing insights into how different mutations may affect drug sensitivity .
Physical and Chemical Properties
Key physical and chemical properties include:
Data from studies indicate that modifications can significantly alter these properties, impacting both efficacy and safety profiles .
Scientific Uses
KRAS G12C inhibitor 15 is primarily used in clinical settings for treating patients with non-small cell lung cancer harboring the KRAS G12C mutation. Its development reflects a broader trend towards personalized medicine, where treatments are tailored based on specific genetic mutations within tumors. Additionally, ongoing research aims to explore combination therapies with other agents to overcome resistance mechanisms observed in clinical settings .
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small guanosine triphosphatase (GTPase) that functions as a critical molecular switch regulating cell proliferation, survival, and differentiation. In its physiological state, Kirsten Rat Sarcoma Viral Oncogene Homolog cycles between an active guanosine triphosphate (GTP)-bound conformation and an inactive guanosine diphosphate (GDP)-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (e.g., Son of Sevenless) and GTPase-activating proteins (e.g., Neurofibromin 1). Upon growth factor stimulation, activated receptor tyrosine kinases promote Kirsten Rat Sarcoma Viral Oncogene Homolog-GTP formation, which engages downstream effectors including the rapidly accelerated fibrosarcoma-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase (RAF-MEK-ERK) and phosphatidylinositol 3-kinase-protein kinase B-mechanistic target of rapamycin (PI3K-AKT-mTOR) pathways [3] [6] [8]. Oncogenic Kirsten Rat Sarcoma Viral Oncogene Homolog mutations—predominantly at codons 12, 13, or 61—impair intrinsic and GTPase-activating protein-mediated hydrolysis, trapping Kirsten Rat Sarcoma Viral Oncogene Homolog in a constitutively active GTP-bound state. This leads to uncontrolled downstream signaling and is a transformative event in carcinogenesis. The Kirsten Rat Sarcoma Viral Oncogene Homolog protein comprises a conserved G-domain (residues 1-166) containing nucleotide-binding regions (P-loop, switch I, switch II) and a hypervariable C-terminal domain that directs membrane localization via post-translational modifications [6] [9].
Kirsten Rat Sarcoma Viral Oncogene Homolog mutations occur in approximately 25% of all human cancers, with Kirsten Rat Sarcoma Viral Oncogene Homolog G12C being among the most prevalent subtypes. This mutation substitutes glycine with cysteine at codon 12, introducing a nucleophilic residue amenable to covalent targeting. The incidence exhibits significant tissue-specific variation [5] [6] [10]:
Table 1: Prevalence of Kirsten Rat Sarcoma Viral Oncogene Homolog G12C Mutations in Major Cancers
| Cancer Type | Prevalence of Kirsten Rat Sarcoma Viral Oncogene Homolog G12C (%) | Notes |
|---|---|---|
| Lung Adenocarcinoma | 13-17 | Most common Kirsten Rat Sarcoma Viral Oncogene Homolog mutation subtype |
| Colorectal Cancer | 3-5 | Often co-occurs with other driver mutations |
| Pancreatic Ductal Adenocarcinoma | 1-2 | Kirsten Rat Sarcoma Viral Oncogene Homolog G12D predominates |
| Other Solid Tumors | <1 | Rare in breast, prostate, or hematopoietic malignancies |
Kirsten Rat Sarcoma Viral Oncogene Homolog G12C demonstrates strong associations with smoking history in non-small cell lung cancer and shows demographic variations, being more frequent in Caucasian populations compared to Asian cohorts [10].
For decades, Kirsten Rat Sarcoma Viral Oncogene Homolog was deemed "undruggable" due to its high affinity for GTP (picomolar range), smooth protein surface lacking obvious druggable pockets, and ubiquitous expression. Early strategies focused on indirect approaches: targeting Kirsten Rat Sarcoma Viral Oncogene Homolog membrane association (farnesyltransferase inhibitors), downstream effectors (e.g., mitogen-activated protein kinase kinase inhibitors), or synthetic lethal partners. These uniformly failed in Kirsten Rat Sarcoma Viral Oncogene Homolog-mutant cancers due to compensatory pathways and toxicity [3] [9]. The breakthrough came in 2013 with the discovery of a cryptic pocket adjacent to the switch II region in Kirsten Rat Sarcoma Viral Oncogene Homolog G12C-GDP. This pocket, created by the G12C mutation, enabled the development of cysteine-reactive inhibitors that covalently bind the mutant cysteine and trap Kirsten Rat Sarcoma Viral Oncogene Homolog in its inactive, GDP-bound conformation. This paradigm shift led to the clinical development of covalent Kirsten Rat Sarcoma Viral Oncogene Homolog G12C inhibitors, including Sotorasib (AMG 510) and Adagrasib (MRTX849), both now approved for non-small cell lung cancer [4] [7] [9].
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